molecular formula C13H9ClO5 B12117867 5-[(4-chlorobenzyl)oxy]-4-oxo-4H-pyran-2-carboxylic acid

5-[(4-chlorobenzyl)oxy]-4-oxo-4H-pyran-2-carboxylic acid

Cat. No.: B12117867
M. Wt: 280.66 g/mol
InChI Key: XABCKWQDQCQGJS-UHFFFAOYSA-N
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Description

5-[(4-Chlorobenzyl)oxy]-4-oxo-4H-pyran-2-carboxylic acid is a substituted pyranone derivative characterized by a 4-chlorobenzyl ether group at position 5 and a carboxylic acid moiety at position 2 of the pyran ring.

Properties

Molecular Formula

C13H9ClO5

Molecular Weight

280.66 g/mol

IUPAC Name

5-[(4-chlorophenyl)methoxy]-4-oxopyran-2-carboxylic acid

InChI

InChI=1S/C13H9ClO5/c14-9-3-1-8(2-4-9)6-18-12-7-19-11(13(16)17)5-10(12)15/h1-5,7H,6H2,(H,16,17)

InChI Key

XABCKWQDQCQGJS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1COC2=COC(=CC2=O)C(=O)O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chloro-benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid typically involves the reaction of 4-chlorobenzyl chloride with suitable pyran derivatives under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction. The reaction mixture is then subjected to reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chloro-benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

5-(4-Chloro-benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-Chloro-benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituent at Position 5 Molecular Formula Molecular Weight CAS Number Key Properties/Applications
5-[(4-Chlorobenzyl)oxy]-4-oxo-4H-pyran-2-carboxylic acid 4-Chlorobenzyloxy C₁₃H₁₀ClO₅ 283.67 (calc.) Not explicitly listed Potential antimicrobial activity (inferred from analogs)
5-(Benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid Benzyloxy C₁₃H₁₀O₅ 246.22 1219-33-6 Used in antibiotic analog synthesis
5-[(4-Fluorobenzyl)oxy]-4-oxo-4H-pyran-2-carboxylic acid 4-Fluorobenzyloxy C₁₃H₁₀FO₅ 259.18 1040348-99-9 Higher electronegativity may enhance electronic properties
5-Methoxy-4-oxo-4H-pyran-2-carboxylic acid Methoxy C₇H₆O₅ 170.12 1199-60-6 Increased solubility due to smaller substituent

Substituent Effects:

  • The chloro group may also enhance lipophilicity, affecting membrane permeability in biological systems .
  • Steric Effects: Bulkier substituents (e.g., benzyloxy vs. methoxy) reduce solubility in polar solvents. For example, the methoxy derivative (MW 170.12) exhibits higher aqueous solubility than the benzyloxy analog (MW 246.22) .

Spectral and Physicochemical Properties

Infrared (IR) Spectroscopy:

  • All analogs exhibit strong C=O stretching vibrations at 1630–1740 cm⁻¹ (pyranone and carboxylic acid). The 4-chlorobenzyl derivative may show additional C-Cl stretching near 550–850 cm⁻¹ .
  • C-O-C (ether) vibrations appear at 1210–1310 cm⁻¹, with slight shifts depending on substituent electronegativity .

Ultraviolet (UV) Spectroscopy:

  • Pyranone derivatives show absorption maxima at 220–280 nm due to π→π* transitions. Bathochromic shifts are observed in benzyloxy-substituted compounds (e.g., λₘₐₓ 281 nm for 5-benzyloxy vs. 263 nm for methoxy analogs) .

Biological Activity

5-[(4-chlorobenzyl)oxy]-4-oxo-4H-pyran-2-carboxylic acid is a synthetic organic compound notable for its unique pyran ring structure and potential biological activities. This compound has garnered attention in medicinal chemistry due to its promising antimicrobial and anticancer properties, attributed to its structural features, particularly the presence of a 4-chlorobenzyl group.

Chemical Structure and Properties

The molecular formula of 5-[(4-chlorobenzyl)oxy]-4-oxo-4H-pyran-2-carboxylic acid is C₁₄H₁₁ClO₄. Its structure includes:

  • A pyran ring , which is a six-membered heterocyclic compound containing one oxygen atom.
  • A carboxylic acid functional group , which enhances its reactivity and biological activity.
  • An ether linkage with a 4-chlorobenzyl group, contributing to its unique pharmacological properties.

Research suggests that the biological activity of this compound is mediated through its interaction with specific molecular targets. The chloro-benzyl group enhances binding affinity to certain enzymes or receptors, thus influencing various biological pathways. The compound's mechanism may involve:

  • Modulation of enzyme activities.
  • Inhibition of cell proliferation in cancer cells.
  • Antimicrobial effects against various pathogens.

Antimicrobial Properties

Studies have shown that 5-[(4-chlorobenzyl)oxy]-4-oxo-4H-pyran-2-carboxylic acid exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives of similar pyran compounds have demonstrated stronger inhibition than traditional antibiotics like ampicillin .

Anticancer Activity

In vitro studies have indicated that this compound can inhibit the proliferation of cancer cell lines such as HCT-116 (human colon cancer cells). The compound's efficacy was evaluated through various assays, revealing low IC50 values, suggesting potent anticancer properties . Molecular docking studies have further elucidated its potential as a CDK2 inhibitor, a crucial target in cancer therapy.

Table 1: Summary of Biological Activities

Activity TypeObservations
AntimicrobialEffective against multiple bacterial strains; superior to ampicillin in some cases .
AnticancerInhibits HCT-116 cell proliferation with IC50 values as low as 75.1 µM .
MechanismInteracts with CDK2, inhibiting kinase activity and inducing apoptosis via caspase activation .

Detailed Research Findings

  • Antibacterial Studies : Compounds similar to 5-[(4-chlorobenzyl)oxy]-4-oxo-4H-pyran-2-carboxylic acid have shown broad-spectrum antibacterial activity. For example, derivatives were tested against various clinical isolates, demonstrating significant inhibition rates .
  • Antitumor Studies : The compound was subjected to cytotoxicity assays where it displayed promising results against HCT-116 cells. The mechanism involved the downregulation of CDK2 expression and activation of apoptotic pathways, indicating its potential as an anticancer agent .
  • Molecular Docking : Computational studies suggest that this compound binds effectively in the ATP-binding pocket of CDK2, confirming its role as a potential inhibitor .

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